4-Pyridinepropanethiol
Overview
Description
4-Pyridinepropanethiol is an organic compound with the chemical formula C8H11NS. It is a colorless to light yellow liquid with a peculiar sulfide odor. This compound is soluble in most organic solvents, such as alcohols, ethers, and chloroform . It is used in various chemical research and industrial applications, including as a reducing agent, vulcanizing agent, and corrosion inhibitor .
Mechanism of Action
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole .
Mode of Action
Thiol groups in organic compounds are known to participate in various chemical reactions, acting as reducing agents or forming disulfide bonds . The pyridine ring could potentially interact with biological targets through pi stacking or hydrogen bonding .
Biochemical Pathways
The specific biochemical pathways affected by 4-Pyridinepropanethiol are currently unknown due to the lack of research on this compound. Pyridine derivatives are involved in numerous biochemical processes, including nucleotide synthesis and metabolism .
Pharmacokinetics
The presence of the thiol group may influence its absorption and distribution, as thiols are known to readily form disulfide bonds, which could affect the compound’s bioavailability .
Result of Action
Based on its structural features, it could potentially participate in redox reactions or form disulfide bonds, which could have various effects on cellular function .
Action Environment
The action of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other reactive species. For example, the reactivity of the thiol group could be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pyridinepropanethiol can be synthesized by reacting pyridine with propenethiol under suitable reaction conditions . The reaction typically involves the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more advanced techniques and equipment to optimize yield and purity. The process generally includes steps such as purification and distillation to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinepropanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-Pyridinepropanethiol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an active molecule or intermediate in the development of pharmaceutical compounds.
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with a nitrogen atom, commonly used in pharmaceuticals.
Dihydropyridine: A derivative of pyridine with two additional hydrogen atoms, often used in medicinal chemistry.
Uniqueness: 4-Pyridinepropanethiol is unique due to its thiol group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific applications where sulfur-containing compounds are required .
Properties
IUPAC Name |
3-pyridin-4-ylpropane-1-thiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFQTWZHNUXGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCS | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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